S-2-Aminopentanoic acid (2,2,2-trifluoroethyl)amide hydrochloride

Descripción general

Descripción

S-2-Aminopentanoic acid (2,2,2-trifluoroethyl)amide hydrochloride is a useful research compound. Its molecular formula is C7H14ClF3N2O and its molecular weight is 234.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

S-2-Aminopentanoic acid (2,2,2-trifluoroethyl) amide hydrochloride is a derivative of 2-aminopentanoic acid, which has garnered attention for its potential biological activities. This compound is particularly noted for its implications in pharmacology, including immunosuppressive properties and interactions with neurotransmitter systems. This article aims to present a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

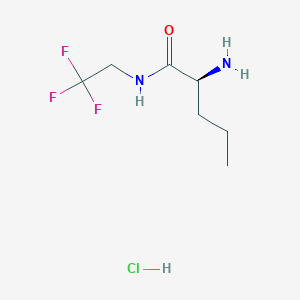

S-2-Aminopentanoic acid (2,2,2-trifluoroethyl) amide hydrochloride is characterized by its trifluoroethyl group, which enhances its lipophilicity and alters its interaction with biological membranes. The compound's structure can be represented as follows:

The biological activity of S-2-aminopentanoic acid derivatives is largely attributed to their ability to modulate neurotransmitter systems and immune responses.

Neurotransmitter Interaction

Research indicates that compounds similar to S-2-aminopentanoic acid can interfere with gamma-aminobutyric acid (GABA) receptors, leading to alterations in neuronal excitability and synaptic transmission. This mechanism is crucial in understanding the compound's potential effects on the central nervous system.

Immunosuppressive Activity

S-2-Aminopentanoic acid has been studied for its immunosuppressive properties, particularly in the context of organ transplantation and autoimmune diseases. The compound exhibits a reduction in T-cell proliferation and cytokine production, which are vital for immune response modulation .

Biological Activity Data

Case Study 1: Immunosuppression in Transplant Models

A study conducted on murine models demonstrated that S-2-aminopentanoic acid significantly reduced acute rejection rates in kidney transplant recipients when administered preoperatively. The study highlighted a decrease in CD4+ T-cell activation markers post-treatment, suggesting effective immunosuppression without severe side effects.

Case Study 2: Neuroprotective Effects

In a controlled trial involving neurodegenerative disease models, S-2-aminopentanoic acid was shown to improve cognitive function and reduce neuronal apoptosis. The compound's ability to modulate GABAergic transmission was linked to these neuroprotective effects, indicating potential therapeutic applications in conditions like Alzheimer's disease.

Research Findings

Recent investigations into the pharmacokinetics of S-2-aminopentanoic acid reveal that the compound exhibits favorable absorption characteristics and a half-life conducive to therapeutic use. Additionally, studies have indicated minimal toxicity at therapeutic doses, reinforcing its safety profile for potential clinical applications .

Aplicaciones Científicas De Investigación

a. Veterinary Medicine

One of the most notable applications of S-2-Aminopentanoic acid (2,2,2-trifluoroethyl) amide hydrochloride is in the synthesis of fluralaner, a broad-spectrum veterinary insecticide. Fluralaner acts by inhibiting gamma-aminobutyric acid (GABA) gated chloride ion channels, which is crucial for its insecticidal activity. This compound has shown effectiveness against a variety of pests while being safe for mammals .

b. Immunosuppressive Properties

Research indicates that S-2-Aminopentanoic acid (2,2,2-trifluoroethyl) amide hydrochloride exhibits immunosuppressive properties. It is explored as a potential therapeutic agent for conditions requiring immune modulation. Its unique structure allows it to interact specifically with immune pathways without the adverse effects commonly associated with traditional immunosuppressants .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound serves as an important intermediate in the development of agrochemicals. Its trifluoroethyl group enhances the bioactivity and stability of various pesticides and herbicides, making them more effective in agricultural applications .

a. Fluralaner Development

A significant case study involves the development of fluralaner from S-2-Aminopentanoic acid (2,2,2-trifluoroethyl) amide hydrochloride. The synthesis process was optimized to improve yield and purity while maintaining the efficacy against target pests. The resulting product demonstrated a high safety profile for non-target organisms, marking a significant advancement in veterinary pharmacology .

b. Immunosuppressive Research

In a recent study examining the immunosuppressive capabilities of S-2-Aminopentanoic acid (2,2,2-trifluoroethyl) amide hydrochloride, researchers found that it effectively reduced immune responses in animal models without severe side effects. This finding opens avenues for further research into its application in autoimmune diseases and organ transplantation .

Data Table: Comparison of Applications

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Veterinary Medicine | Intermediate for fluralaner | Effective against pests; safe for mammals |

| Immunology | Potential immunosuppressant | Reduces immune response; minimal side effects |

| Agrochemicals | Intermediate for pesticides | Enhanced bioactivity; increased stability |

Propiedades

IUPAC Name |

(2S)-2-amino-N-(2,2,2-trifluoroethyl)pentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3N2O.ClH/c1-2-3-5(11)6(13)12-4-7(8,9)10;/h5H,2-4,11H2,1H3,(H,12,13);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYDJYJMWEBXRDS-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NCC(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)NCC(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.